ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a difluoromethyl group into the pyrazole ring enhances the compound’s physicochemical and biological properties, making it a valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of ethyl pyrazole-4-carboxylate with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for scalability, safety, and cost-effectiveness. The use of bench-stable crystalline solid reagents, such as XtalFluor-M®, has been highlighted as an important advancement in industrial difluoromethylation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .
Scientific Research Applications
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of microbial enzymes, leading to its antifungal and antibacterial effects . Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes more effectively, enhancing its bioavailability .
Comparison with Similar Compounds
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its physicochemical properties and biological activity.
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: The presence of a fluorophenyl group introduces different steric and electronic effects, influencing its reactivity and applications.
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound contains a difluorophenyl group, which can alter its binding interactions and biological activity compared to the difluoromethyl group.
The uniqueness of this compound lies in its specific combination of the difluoromethyl group and pyrazole ring, which imparts distinct physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPZTBDQIWSFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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